
4-Amino-3'-cyanostilbene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3'-cyanostilbene is a chemical compound that belongs to the stilbene family. It has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to fluoresce under certain conditions.
科学的研究の応用
4-Amino-3'-cyanostilbene has been extensively studied for its potential applications in scientific research. One of the most common uses of this compound is as a fluorescent probe. It has been shown to be a useful tool for studying a variety of biological processes, including protein-protein interactions, enzyme activity, and DNA binding.
作用機序
The exact mechanism of action of 4-Amino-3'-cyanostilbene is not fully understood. However, it is believed that the compound interacts with specific molecules in the cell, leading to a change in fluorescence. This change can be used to monitor various biological processes in real-time.
Biochemical and Physiological Effects:
4-Amino-3'-cyanostilbene has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to bind to DNA and RNA, potentially affecting gene expression.
実験室実験の利点と制限
One of the main advantages of using 4-Amino-3'-cyanostilbene in lab experiments is its ability to fluoresce under certain conditions. This makes it a useful tool for studying a variety of biological processes. However, there are also some limitations to its use. For example, the compound may be toxic to cells at high concentrations, and its fluorescence may be affected by environmental factors such as pH and temperature.
将来の方向性
There are many potential future directions for research on 4-Amino-3'-cyanostilbene. One area of interest is the development of new fluorescent probes based on this compound. Researchers are also exploring its potential as a therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease. Additionally, there is ongoing research into the mechanism of action of this compound and its effects on various biological processes.
Conclusion:
In conclusion, 4-Amino-3'-cyanostilbene is a unique chemical compound that has a variety of potential applications in scientific research. Its ability to fluoresce under certain conditions makes it a useful tool for studying a variety of biological processes. While there are some limitations to its use, there are also many potential future directions for research on this compound. Overall, 4-Amino-3'-cyanostilbene is an important tool for researchers in a variety of fields, and its potential applications continue to be explored.
合成法
The synthesis of 4-Amino-3'-cyanostilbene is typically achieved through a multi-step process. One common method involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield 4-Amino-3'-cyanostilbene.
特性
CAS番号 |
108618-28-6 |
|---|---|
製品名 |
4-Amino-3'-cyanostilbene |
分子式 |
C7HCl2F3O |
分子量 |
220.27 g/mol |
IUPAC名 |
3-[(E)-2-(4-aminophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14-3-1-2-13(10-14)5-4-12-6-8-15(17)9-7-12/h1-10H,17H2/b5-4+ |
InChIキー |
IBRRYYSHUYRVEK-SNAWJCMRSA-N |
異性体SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C2=CC=C(C=C2)N |
SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N |
正規SMILES |
C1=CC(=CC(=C1)C#N)C=CC2=CC=C(C=C2)N |
同義語 |
4AMINO3CYANOSTILBENE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



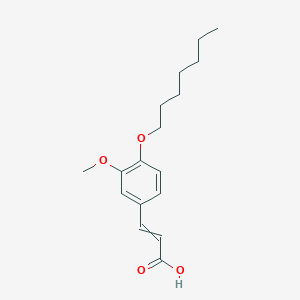
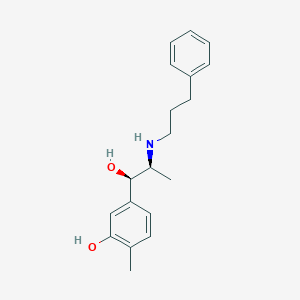
![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)

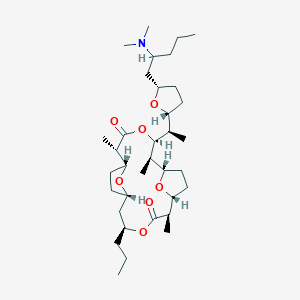
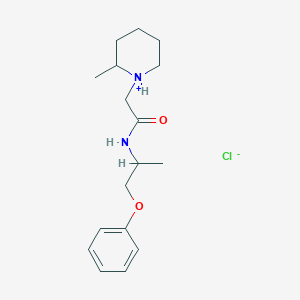

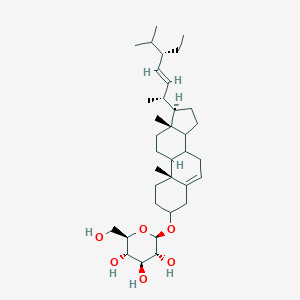
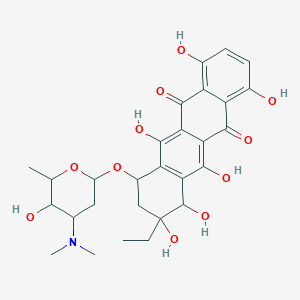

![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)
